2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid

Description

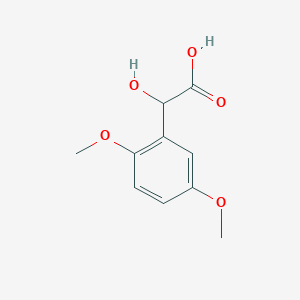

2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid is a substituted mandelic acid derivative featuring a phenyl ring with methoxy (-OCH₃) groups at positions 2 and 5 and a hydroxyacetic acid (-CH(OH)COOH) moiety at the benzylic position.

Properties

Molecular Formula |

C10H12O5 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

2-(2,5-dimethoxyphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C10H12O5/c1-14-6-3-4-8(15-2)7(5-6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) |

InChI Key |

DUEIMTKUMQHPPA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Diazotization of α-Amino Acid Precursors

A method adapted from the synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid (CN113968781A) involves diazotization of an α-amino acid precursor. While the original patent focuses on a different substrate, the general protocol can be modified for 2-(2,5-dimethoxyphenyl)-2-hydroxyacetic acid:

Reaction Protocol

- Starting Material : 2-Amino-2-(2,5-dimethoxyphenyl)acetic acid.

- Solvent System : A 1:1 mixture of 1,4-dioxane and water.

- Acid Catalyst : 1 M dilute sulfuric acid.

- Diazotizing Agent : Aqueous sodium nitrite (4.5 equivalents), added dropwise under ice-cooling.

- Reaction Conditions : Stirring at room temperature for 12–16 hours.

- Workup : Ethyl acetate extraction, brine washing, and solvent evaporation.

- Purification : Slurrying with a 3:1 petroleum ether/ethyl acetate mixture.

Key Observations

Benzilic Acid Rearrangement of 2,5-Dimethoxyphenylglyoxal

Inspired by the synthesis of diphenylglycolic acid derivatives (CN102964345A), the benzilic acid rearrangement offers a pathway to α-hydroxy acids from 1,2-diketones.

Reaction Protocol

- Substrate Synthesis : Oxidation of 2,5-dimethoxyacetophenone to 2,5-dimethoxyphenylglyoxal using SeO₂ or KMnO₄.

- Rearrangement Conditions :

- Base: Potassium hydroxide (2.5 equivalents) in ethanol/water (3:1).

- Temperature: Reflux at 80°C for 6 hours.

- Acidification : Adjust to pH 2–3 with HCl to precipitate the product.

Key Observations

Condensation of Glyoxylic Acid with 2,5-Dimethoxyphenol

A Friedel-Crafts-type alkylation strategy, analogous to ether synthesis protocols (NO164293B), can be employed to couple glyoxylic acid with 2,5-dimethoxyphenol.

Reaction Protocol

- Activation of Glyoxylic Acid : In situ generation of glyoxylic acid chloride using thionyl chloride.

- Coupling Reaction :

- Solvent: Toluene/DMF (95:5).

- Base: Sodium hydroxide (2 equivalents) for phenoxide formation.

- Temperature: 110°C with azeotropic water removal.

- Hydrolysis : Mild acidic hydrolysis (1 M HCl) to convert any ester intermediates to the free acid.

Key Observations

Hydroxylation of 2-(2,5-Dimethoxyphenyl)acetic Acid

Direct α-hydroxylation of the parent acetic acid derivative offers a streamlined approach, though regioselectivity challenges exist.

Reaction Protocol

- Substrate : 2-(2,5-Dimethoxyphenyl)acetic acid.

- Hydroxylation Reagent :

- Option 1: Oxone® (2.2 equivalents) with acetone as a catalyst in aqueous acetonitrile (pH 7).

- Option 2: Enzymatic hydroxylation using Pseudomonas putida monooxygenases.

- Reaction Time : 24–48 hours at 25°C.

Key Observations

Comparative Analysis of Synthetic Methods

Reaction Optimization and Scale-Up Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

Oxidation: Produces 2-(2,5-Dimethoxyphenyl)-2-oxoacetic acid.

Reduction: Produces 2-(2,5-Dimethoxyphenyl)-2-hydroxyethanol.

Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylacetic Acids

Halogenated Analogs

- 2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid (CAS 35599-92-9): Structure: Replaces methoxy groups with chlorine atoms. Molecular Formula: C₈H₆Cl₂O₃. Molecular Weight: 221.04 g/mol. Properties: The electron-withdrawing Cl groups increase acidity (lower pKa) compared to methoxy-substituted analogs. Limited solubility in polar solvents due to higher lipophilicity .

- 2-(2-Fluorophenyl)-2-hydroxyacetic acid (CAS 389-31-1): Structure: Fluorine at position 2.

Methyl-Substituted Analogs

- 2-(2,5-Dimethylphenoxy)acetic acid (CAS 7356-41-4): Structure: Methyl (-CH₃) groups instead of methoxy; phenoxy linkage instead of hydroxyacetic acid. Molecular Formula: C₁₀H₁₂O₃. Molecular Weight: 180.20 g/mol. Properties: Reduced acidity due to methyl’s electron-donating nature. Used in herbicide formulations .

2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid (CAS 13403-01-5):

Functional Group Variations

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid, CAS 76-93-7):

- Structure : Two phenyl groups at the α-carbon.

- Molecular Formula : C₁₄H₁₂O₃.

- Molecular Weight : 228.24 g/mol.

- Properties : Increased lipophilicity and steric hindrance reduce reactivity. Historically used as a precursor in anticholinergic drugs .

(R)-(-)-2-Methoxy-2-phenylacetic acid (CAS 3966-32-3):

Chain-Length and Substituent Position Variants

3-(2,5-Dimethoxyphenyl)propionic Acid (CAS 3973-62-4):

- Structure : Propionic acid chain instead of hydroxyacetic acid.

- Impact : Longer chain enhances flexibility and may alter pharmacokinetics (e.g., absorption rates) .

2-(2-Acetyl-4,5-dimethoxyphenyl)acetic Acid (CAS 38210-84-3):

Data Tables

Table 1: Key Properties of 2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic Acid and Analogs

Biological Activity

2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid is a compound of interest due to its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and research findings.

The compound is characterized by the presence of two methoxy groups and a hydroxyacetic acid moiety, which contribute to its unique chemical reactivity and biological properties. Its chemical structure can be represented as follows:

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative stress.

- Anti-inflammatory Effects : It inhibits pro-inflammatory enzymes and cytokines, contributing to its anti-inflammatory properties.

- Antimicrobial Properties : Exhibits activity against various bacterial strains, potentially by disrupting microbial cell membranes.

Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Klebsiella pneumoniae | 0.75 |

These results indicate that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus.

Antioxidant Activity

In vitro assays demonstrated that this compound effectively scavenged DPPH radicals, with an IC50 value of 25 µM. This suggests a strong potential for use in formulations aimed at reducing oxidative damage.

Anti-inflammatory Activity

Research indicated that the compound inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-α) in lipopolysaccharide-stimulated macrophages. The concentration-dependent inhibition was observed with an IC50 of approximately 30 µM.

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on rats showed that administration of this compound significantly reduced paw edema induced by carrageenan. The results were statistically significant compared to control groups (p < 0.05), indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Potential

In a preliminary study assessing the anticancer effects on various cancer cell lines (MCF-7 breast cancer cells and A549 lung cancer cells), the compound exhibited cytotoxic effects with IC50 values of 20 µM and 15 µM respectively. These findings suggest its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Antimicrobial Activity (MIC) | Antioxidant Activity (IC50) | Anti-inflammatory Activity (IC50) |

|---|---|---|---|

| 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetic acid | 0.6 mg/mL | 30 µM | 35 µM |

| Curcumin | 0.4 mg/mL | 15 µM | 20 µM |

This comparison highlights that while similar compounds exhibit comparable activities, variations exist in potency and efficacy.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 2-(2,5-dimethoxyphenyl)-2-hydroxyacetic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic proton environments and substituent positions. Infrared (IR) spectroscopy can validate the presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups. For example, IR absorption bands near 2500–3300 cm⁻¹ (broad) and 1680–1720 cm⁻¹ correspond to -OH stretching and carbonyl (C=O) vibrations, respectively . High-resolution mass spectrometry (HRMS) should confirm molecular weight and fragmentation patterns.

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : Key steps include using 2,5-dimethoxybenzaldehyde as a starting material for Friedel-Crafts alkylation or condensation reactions. Solvent choice (e.g., ethanol or methanol under reflux) and stoichiometric control of reagents (e.g., glyoxylic acid) are critical. Catalytic acids (e.g., H₂SO₄) may enhance reaction efficiency. Purification via recrystallization in polar solvents (e.g., ethyl acetate/hexane mixtures) improves yield .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the methoxy groups or oxidation of the hydroxyl moiety. Stability studies using HPLC or TLC can monitor degradation products over time. Desiccants (e.g., silica gel) minimize moisture-induced decomposition .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dimethoxy substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-donating methoxy groups increase electron density on the aromatic ring, activating the para position for electrophilic attack. This enhances the carboxylic acid’s electrophilicity, facilitating reactions with amines or alcohols. Computational studies (DFT calculations) can map frontier molecular orbitals to predict reactivity sites .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) or stereochemical variations. Comparative studies using enantiomerically pure samples (via chiral chromatography) and standardized bioassays (e.g., enzyme inhibition kinetics) are recommended. Meta-analyses of published IC₅₀ values can identify trends .

Q. How can researchers design analogs of this compound to enhance metabolic stability while retaining activity?

- Methodological Answer : Replace the hydroxyl group with bioisosteres (e.g., fluorine or methyl groups) to reduce oxidative metabolism. Introduce steric hindrance near the carboxylic acid (e.g., branching or bulky substituents) to slow enzymatic degradation. In vitro microsomal stability assays (e.g., liver microsomes) validate modifications .

Q. What computational models predict the binding affinity of this compound to cytochrome P450 enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions between the compound and CYP450 active sites. QSAR models trained on logP, polar surface area, and H-bond donor/acceptor counts predict metabolic liabilities. Validation via in vitro CYP inhibition assays is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.